![molecular formula C8H16ClN B2816942 {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride CAS No. 2126177-69-1](/img/structure/B2816942.png)

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

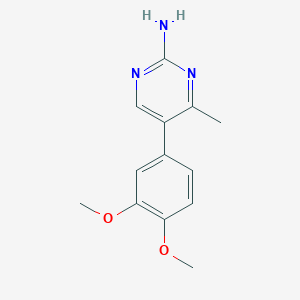

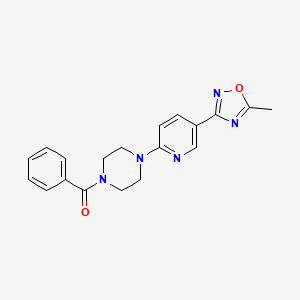

“{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride” is an organic compound . It has a molecular weight of 161.67 . The IUPAC name for this compound is 1-bicyclo [4.1.0]heptanylmethanamine; hydrochloride . The compound appears as a powder .

Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 161.67 . The compound’s InChI code is 1S/C8H15N.ClH/c9-6-8-4-2-1-3-7 (8)5-8;/h7H,1-6,9H2;1H , which provides information about its molecular structure.Applications De Recherche Scientifique

1. Thermal Rearrangement Studies

The thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane has been studied, highlighting the vinylcyclopropane-to-cyclopentene product formation. This process involves both suprafacial and antarafacial stereochemical paths, emphasizing the chemical versatility and reactivity of bicyclo[4.1.0]heptane derivatives in high-temperature conditions (Baldwin & Burrell, 1999).

2. Synthesis and Chemistry Analysis

Bicyclo[4.1.0]hept-1,6-ene has been synthesized and analyzed, revealing its potential in forming various cyclopropenes and tricyclohexane tetramers. This research demonstrates the compound's utility in organic synthesis and its complex reaction pathways (Billups et al., 1996).

3. Inhibition of α-Galactosidase Enzymes

Bicyclo[4.1.0]heptane analogues have been developed as inhibitors of α-galactosidase enzymes. This indicates a potential application in biochemistry and pharmacology, particularly in manipulating enzyme activity for therapeutic purposes (Wang & Bennet, 2007).

4. Application in Catalytic Enantioselective Synthesis

The bicyclo[4.1.0]heptane framework has been utilized in the catalytic enantioselective synthesis of bioactive compounds. This process highlights its importance in creating stereochemically complex molecules, crucial in the synthesis of natural products and pharmaceuticals (Ray & Mukherjee, 2022).

5. Cycloisomerization in Organic Synthesis

The PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates, yielding bicyclo[4.1.0]heptane enol esters, demonstrates the compound's role in organic synthesis, particularly in forming structures relevant to natural products (Anjum & Marco-Contelles, 2005).

6. Antiviral Properties

2-(1'-Aminoethyl)-bicyclo(2.2.1)heptane hydrochloride, a derivative of bicyclo[4.1.0]heptan-1-ylmethanamine, has shown antiviral properties, particularly against influenza, by interacting with lipid bilayers and influencing membrane properties (Fedorov et al., 1988).

7. Antibacterial and Antifungal Activity

A compound derived from bicyclo[4.1.0]heptane, isolated from an endophytic fungus, has exhibited significant antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents (Subban et al., 2013).

Safety and Hazards

The safety information for “{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name |

1-bicyclo[4.1.0]heptanylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-6-8-4-2-1-3-7(8)5-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQGTIBFEXFGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)

![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)